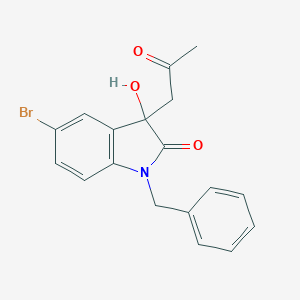
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been studied for its potential as a novel anticancer agent. Derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines . The modifications to the core structure, such as the addition of a hydrazone linker, have led to compounds with significant inhibitory activity against VEGFR-2, a key target in cancer therapy .
Biological Studies
In biological research, the indol-2-one derivatives are being explored for their bioactivity. The compound’s framework serves as a base for synthesizing molecules that could preferentially target tumor cells, contributing to the expansion of the cancer therapeutic arsenal .
Chemical Research
The compound’s benzylic position is of particular interest in chemical research. It allows for reactions like free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in synthetic organic chemistry . This reactivity can be harnessed to create a variety of specialized molecules for further study.
Pharmacological Use
In pharmacology, the compound’s derivatives have been evaluated for their anti-inflammatory and analgesic activities. Studies have compared these activities to established medications, indicating the compound’s potential for developing new therapeutic agents .
Environmental Impact
The environmental impact of such compounds is an important consideration. While direct data on the environmental effects of this specific compound were not available, the broader class of indole derivatives is being studied for their ecological footprint, particularly when used in large-scale applications .
Propriétés
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12(21)10-18(23)15-9-14(19)7-8-16(15)20(17(18)22)11-13-5-3-2-4-6-13/h2-9,23H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJEFDSBUXSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368416.png)
![N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368417.png)
![N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylac etamide](/img/structure/B368418.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368419.png)
![N-cyclopropyl-2-[2-(2-phenoxyethylthio)benzimidazolyl]acetamide](/img/structure/B368424.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)
![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)
![2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B368433.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)
![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)